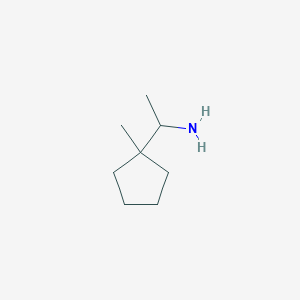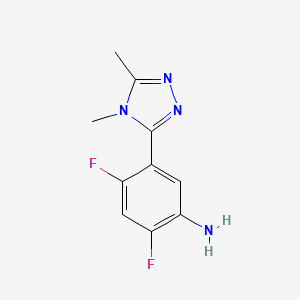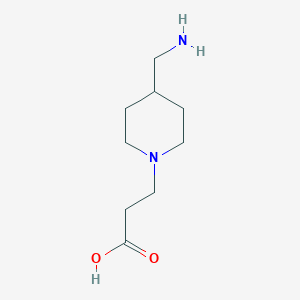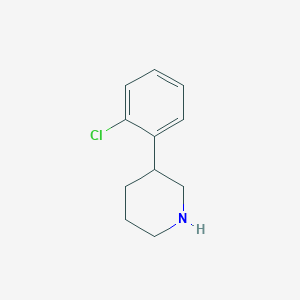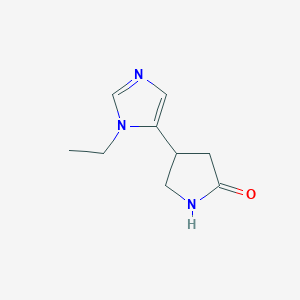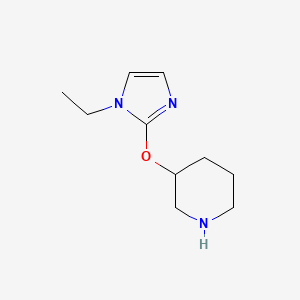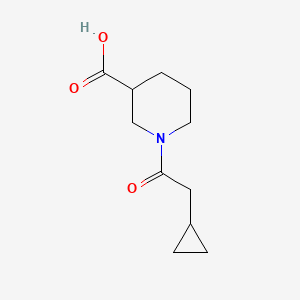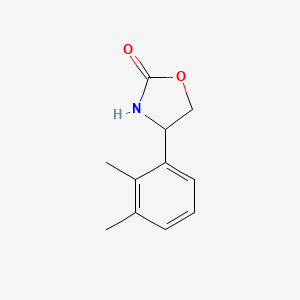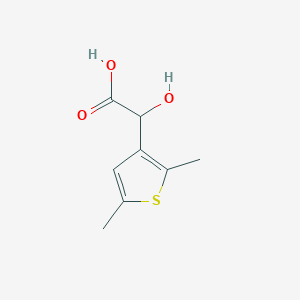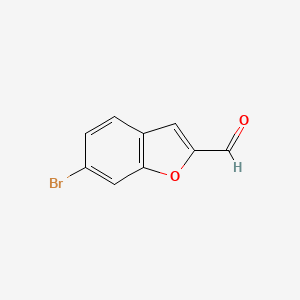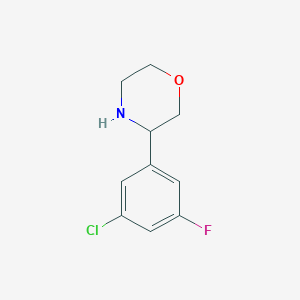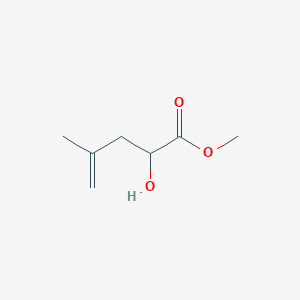
Methyl 2-hydroxy-4-methyl-4-pentenoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-hydroxy-4-methylpent-4-enoate is an organic compound with the molecular formula C7H12O3. It is a methyl ester derivative of 2-hydroxy-4-methylpent-4-enoic acid. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-hydroxy-4-methylpent-4-enoate can be synthesized through several methods. One common route involves the reaction of methyl pyruvate with allyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of methyl 2-hydroxy-4-methylpent-4-enoate often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-hydroxy-4-methylpent-4-enoate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide in methanol for ester hydrolysis or ammonia in ethanol for amide formation.
Major Products Formed
Oxidation: 2-hydroxy-4-methylpentanoic acid or 4-methyl-2-oxopentanoic acid.
Reduction: 2-hydroxy-4-methylpentanol or 4-methylpentane.
Substitution: 2-hydroxy-4-methylpentanamide or other ester derivatives.
Scientific Research Applications
Methyl 2-hydroxy-4-methylpent-4-enoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 2-hydroxy-4-methylpent-4-enoate involves its interaction with various molecular targets and pathways. For example, it can act as a substrate for enzymes that catalyze ester hydrolysis or oxidation-reduction reactions. The specific pathways depend on the context of its use, such as in biological systems or chemical synthesis .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-hydroxy-2-methylpent-4-enoate: Similar structure but with a different substitution pattern on the carbon chain.
4-Hydroxy-4-methyl-2-pentanone: A related compound with a hydroxyl group and a ketone functional group.
Uniqueness
Methyl 2-hydroxy-4-methylpent-4-enoate is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and properties. This makes it valuable for targeted synthesis and specialized applications in various fields .
Properties
CAS No. |
137840-82-5 |
|---|---|
Molecular Formula |
C7H12O3 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
methyl 2-hydroxy-4-methylpent-4-enoate |
InChI |
InChI=1S/C7H12O3/c1-5(2)4-6(8)7(9)10-3/h6,8H,1,4H2,2-3H3 |
InChI Key |
UWXHOUJYXCMJSD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CC(C(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


